3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone

Physicochemical profiling Drug-likeness Permeability

3,4-Dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone (C14H12N2O4, MW 272.26) is a synthetic hybrid molecule that combines a partially saturated isoquinoline nucleus with a 5-nitrofuran carbonyl substituent. It is catalogued as a screening compound (e.g., ChemDiv ID Y031-8366) and is of interest in medicinal chemistry for potential anti-inflammatory, anticancer, and antimicrobial applications, owing to the established bioactivity profiles of both the isoquinoline and nitrofuran pharmacophores.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
Cat. No. B11023573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4/c17-14(12-5-6-13(20-12)16(18)19)15-8-7-10-3-1-2-4-11(10)9-15/h1-6H,7-9H2
InChIKeyAFKFCHVNPKMZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone: Core Properties and Procurement Context


3,4-Dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone (C14H12N2O4, MW 272.26) is a synthetic hybrid molecule that combines a partially saturated isoquinoline nucleus with a 5-nitrofuran carbonyl substituent . It is catalogued as a screening compound (e.g., ChemDiv ID Y031-8366) and is of interest in medicinal chemistry for potential anti-inflammatory, anticancer, and antimicrobial applications, owing to the established bioactivity profiles of both the isoquinoline and nitrofuran pharmacophores . Its physicochemical profile includes a calculated logP of 2.32 and a polar surface area of 59.2 Ų .

Why 3,4-Dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone Cannot Be Simply Replaced by Other Nitrofuran or Isoquinoline Derivatives


Despite sharing the 5-nitrofuran warhead with clinical agents such as nitrofurantoin and nifuroxazide, 3,4-dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone cannot be assumed to be functionally interchangeable. The dihydroisoquinoline scaffold imparts distinct conformational constraints and electronic properties relative to the hydantoin, quinoline, or acylhydrazone frameworks found in other nitrofurans [1]. Even within the dihydroisoquinoline series, subtle modifications – such as the addition of methoxy substituents – alter solubility, logP, and hydrogen-bonding capacity, which can profoundly affect target engagement, metabolic activation by nitroreductases, and cellular permeability . Consequently, generic substitution risks loss of the specific structure-activity relationship (SAR) that this compound may offer in programs targeting GroEL/ES chaperonin inhibition, tuberculosis, or bioreductive prodrug activation.

Quantitative Differentiation of 3,4-Dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone Against Key Comparators


LogP-Driven Permeability Differentiation vs. Dimethoxy Analog

The unsubstituted dihydroisoquinoline core of the target compound results in a computed logP of 2.32, which is substantially lower than that of the 6,7-dimethoxy analog. This difference predicts superior aqueous solubility and potentially distinct cellular permeability and tissue distribution profiles .

Physicochemical profiling Drug-likeness Permeability

Polar Surface Area and Hydrogen-Bond Acceptor Capacity vs. Tetrahydroquinoline Analog

The target compound has a polar surface area (PSA) of 59.2 Ų and 7 hydrogen-bond acceptors . In comparison, the tetrahydroquinoline analog (1-{5-nitro-2-furoyl}-1,2,3,4-tetrahydroquinoline) shares the same molecular formula but differs in ring geometry, which may alter the spatial orientation of the nitrofuran carbonyl and affect hydrogen-bonding networks with biological targets [1].

Molecular recognition Target binding Drug design

Class-Level GroEL/ES Chaperonin Inhibition Potential vs. Non-Nitrofuran Antibacterials

While direct inhibitory data for the target compound are not publicly available, structurally related nitrofuran-bearing analogs have been shown to act as potent GroEL/ES inhibitor prodrugs, with IC50 values as low as 70 nM for optimized congeners after nitroreductase activation [1]. This mechanism is distinct from that of conventional antibiotics such as fluoroquinolones or β-lactams, providing a rationale for prioritizing nitrofuran-isoquinoline hybrids in resistance-breaking antibacterial discovery.

Antibacterial GroEL/ES inhibition Prodrug activation

Application Scenarios for 3,4-Dihydroisoquinolin-2(1H)-yl(5-nitrofuran-2-yl)methanone in Drug Discovery and Chemical Biology


GroEL/ES Chaperonin Inhibitor Probe Development

Based on the established class-level activity of nitrofuran analogs as GroEL/ES inhibitor prodrugs [1], this compound can serve as a scaffold for structure-activity relationship (SAR) studies aimed at optimizing chaperonin inhibition. Its moderate lipophilicity (logP 2.32) and polar surface area (59.2 Ų) suggest favorable solubility for biochemical assay conditions .

Anti-Tubercular Lead Identification

Tetrahydroisoquinoline-based 5-nitro-2-furoic acid derivatives have been reported as promising anti-tubercular agents [1]. This compound's structural features align with that series, supporting its inclusion in screening cascades against Mycobacterium tuberculosis, where nitroreductase-mediated activation may confer selective toxicity.

Bioreductive Prodrug Design for Hypoxic Tumor Targeting

The 5-nitrofuran moiety is known to undergo bioreductive activation under hypoxic conditions, releasing cytotoxic species [1]. Coupling this warhead with a dihydroisoquinoline carrier may enable tumor-selective drug delivery, warranting evaluation in hypoxia-dependent cytotoxicity assays.

Comparative Physicochemical Benchmarking in Early-Stage Drug Discovery

With a well-defined logP (2.32) and PSA (59.2 Ų) , this compound can be used as a reference point for assessing how incremental structural modifications (e.g., methoxy substitution, ring saturation) impact permeability and solubility within nitrofuran-isoquinoline chemical space.

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